N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine is a synthetic organic compound belonging to the class of oximino-piperidino-piperidine amides. This compound has been primarily investigated for its activity as a CCR5 receptor antagonist. CCR5 is a chemokine receptor found on the surface of certain immune cells, and it plays a role in the entry of HIV-1 into host cells.
The synthesis of N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine involves a multi-step process starting from 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125). The process includes modifications to the phenyl, oxime, and right-hand side amide groups in the oximino-piperidino-piperidine series. The synthesis is optimized for substitution at the phenyl group with 4-Br, 4-CF3, 4-OCF3, 4-SO2Me, and 4-Cl, while small alkyl substitutions (Me, Et, nPr, iPr, and cyclopropyl methyl) at the oxime moiety are preferred for CCR5 antagonism. The 2,6-dimethylnicotinamide N-oxide moiety is considered optimal for the right-hand side.
N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine acts as a noncompetitive allosteric antagonist of the CCR5 receptor. This means that it binds to a site on the receptor distinct from the chemokine binding site, thereby inducing conformational changes that prevent the binding of chemokines and subsequent receptor activation.
N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine has been primarily studied for its potential as an anti-HIV agent due to its CCR5 receptor antagonism. Blocking CCR5 can inhibit HIV-1 entry into host cells, offering a therapeutic strategy against HIV infection. This compound exhibits potent antiviral activity in vitro against a wide range of primary HIV-1 isolates.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: